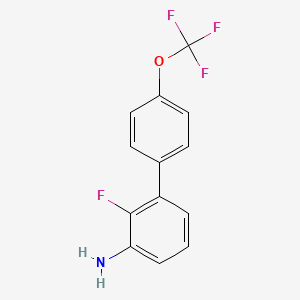

3-Amino-2-fluoro-4'-(trifluoromethoxy)biphenyl

Descripción

3-Amino-2-fluoro-4'-(trifluoromethoxy)biphenyl is a biphenyl derivative featuring distinct functional groups: an amino (-NH₂) substituent at position 3, a fluorine atom at position 2 on one benzene ring, and a trifluoromethoxy (-OCF₃) group at position 4' on the adjacent ring.

Propiedades

IUPAC Name |

2-fluoro-3-[4-(trifluoromethoxy)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-12-10(2-1-3-11(12)18)8-4-6-9(7-5-8)19-13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIUAJYUCGTHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-fluoro-4’-(trifluoromethoxy)biphenyl typically involves multi-step organic synthesis. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods: Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction on a larger scale. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-2-fluoro-4’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The fluorine atom and trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can lead to various substituted biphenyl derivatives .

Aplicaciones Científicas De Investigación

3-Amino-2-fluoro-4’-(trifluoromethoxy)biphenyl has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: The compound can be used in the study of fluorine-containing biomolecules and their interactions.

Medicine: Fluorinated compounds are often explored for their potential pharmacological activities, including as enzyme inhibitors or receptor ligands.

Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings

Mecanismo De Acción

The mechanism of action of 3-Amino-2-fluoro-4’-(trifluoromethoxy)biphenyl depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The presence of fluorine and trifluoromethoxy groups can enhance binding affinity and selectivity by influencing the compound’s electronic and steric properties .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3-Amino-2-fluoro-4'-(trifluoromethoxy)biphenyl with analogs from the evidence:

Key Observations:

- Trifluoromethoxy Group : Present in all compounds, this group enhances membrane permeability and resistance to oxidative metabolism.

- Amino vs. Carboxamide/Sulfonamide: The amino group in the target compound may improve solubility via protonation or salt formation, contrasting with the sulfonamide (D2) and carboxamide (Hedgehog modulator), which rely on hydrogen bonding for target interaction .

Solubility and Stability

- The Hedgehog modulator (C₂₇H₂₆F₃N₃O₃) is formulated as a monophosphate or biphosphate salt to address poor solubility, a strategy that could apply to the target compound’s amino group .

- D2, with two trifluoromethoxy groups, exhibits 95.3% purity under acetonitrile-water HPLC conditions, suggesting robust synthetic protocols for trifluoromethoxy-containing biphenyls .

Actividad Biológica

3-Amino-2-fluoro-4'-(trifluoromethoxy)biphenyl is a fluorinated biphenyl compound characterized by its unique functional groups, which include an amino group at the 3-position, a fluorine atom at the 2-position, and a trifluoromethoxy group at the 4'-position. This structural configuration imparts significant chemical properties that enhance its potential biological activity, particularly in therapeutic applications.

- Molecular Formula : C13H8F4N O

- Molecular Weight : Approximately 295.20 g/mol

- Functional Groups :

- Amino group (-NH2)

- Fluorine atom (-F)

- Trifluoromethoxy group (-O-CF3)

The presence of these groups allows for enhanced interactions with biological targets, potentially leading to significant pharmacological effects.

Biological Activity

Research indicates that 3-Amino-2-fluoro-4'-(trifluoromethoxy)biphenyl exhibits promising biological activities, particularly in the fields of anti-inflammatory and anticancer research. The compound's ability to modulate critical physiological pathways makes it a candidate for further pharmacological exploration.

The compound interacts with various biomolecular targets, including enzymes and receptors. Its unique combination of fluorinated groups enhances binding affinity, which may lead to modulation of signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

-

Anti-inflammatory Activity :

- Studies have demonstrated that compounds with similar structures to 3-Amino-2-fluoro-4'-(trifluoromethoxy)biphenyl can inhibit pro-inflammatory cytokines, suggesting that this compound may possess similar properties.

-

Anticancer Potential :

- Preliminary investigations have shown that the compound can induce apoptosis in cancer cell lines through modulation of apoptotic signaling pathways. Specific assays indicated that treatment with varying concentrations resulted in significant cell death compared to controls.

-

Binding Affinity Studies :

- Binding studies using radiolabeled ligands have confirmed that 3-Amino-2-fluoro-4'-(trifluoromethoxy)biphenyl has a high affinity for certain receptors involved in cancer progression, indicating its potential as a lead compound for drug development.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Amino-2-fluoro-4'-(trifluoromethoxy)biphenyl, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-2-fluorobiphenyl | Lacks trifluoromethoxy group | Different chemical properties due to absence of trifluoromethoxy |

| 2-Fluoro-4'-(trifluoromethoxy)biphenyl | Lacks amino group | Affects reactivity and potential therapeutic applications |

| 3-Amino-4'-(trifluoromethoxy)biphenyl | Lacks fluorine atom | Variation in chemical behavior affecting biological activity |

Synthesis and Optimization

The synthesis of 3-Amino-2-fluoro-4'-(trifluoromethoxy)biphenyl typically involves multi-step organic synthesis techniques such as the Suzuki-Miyaura coupling reaction . This method is essential for forming the biphenyl framework efficiently. Optimization strategies in industrial settings often include:

- Continuous flow reactors

- Advanced purification methods like chromatography

These techniques enhance yield and purity, crucial for subsequent biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.